Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Overview
Description
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside: is a synthetic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features and reactivity, making it a valuable tool in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside typically involves the acetylation of the corresponding fucopyranoside derivative. The reaction conditions include the use of acetic anhydride and a suitable catalyst, such as pyridine, under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is utilized in the study of glycoproteins and glycolipids, as well as in the investigation of carbohydrate-protein interactions.
Industry: In industry, this compound is used in the production of various biochemicals and as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biological processes.
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-acetyl-1-thio-alpha-L-fucopyranoside
Methyl 2,3,4-tri-O-acetyl-1-thio-beta-D-fucopyranoside
Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-galactopyranoside
Uniqueness: Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is unique in its specific stereochemistry and functional groups, which contribute to its distinct reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and applications make it a valuable compound for various experimental and practical purposes.
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Properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3/t6-,10+,11+,12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLBZRHXWOHZNS-MCNNAKBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556353 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84635-54-1 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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